3-Bromo-6-(methylamino)pyridine-2-carboxylic acid
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Overview
Description
3-Bromo-6-(methylamino)pyridine-2-carboxylic acid is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of anti-hiv agents , suggesting potential targets could be enzymes or proteins involved in the HIV replication cycle.
Mode of Action
It’s worth noting that brominated pyridine compounds often participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the bromine atom on the pyridine ring can be replaced by other groups, allowing the compound to interact with its targets in a specific manner.
Biochemical Pathways
Given its potential use in the synthesis of anti-hiv agents , it may influence pathways related to viral replication or protein synthesis.
Result of Action
If used in the synthesis of anti-hiv agents , the compound could potentially inhibit viral replication, leading to a decrease in viral load.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid typically involves the bromination of 6-methylaminopyridine-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines substituted at the bromine position.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3-Bromo-6-(methylamino)pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a precursor for various bioactive molecules, aiding in the study of biological processes and drug development.
Comparison with Similar Compounds
- 3-Bromo-2-methylpyridine-6-carboxylic acid
- 6-Bromo-2-methylpyridine-3-carboxylic acid
- 3-Amino-6-bromopyridine
Comparison: 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid is unique due to the presence of both a bromine atom and a methylamino group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methylamino group can enhance its solubility and interaction with biological targets, making it more versatile in medicinal applications.
Properties
IUPAC Name |
3-bromo-6-(methylamino)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-5-3-2-4(8)6(10-5)7(11)12/h2-3H,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKSBJIDFYNATR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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